molecular formula C14H15BrN2O4S B2841382 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide CAS No. 519152-87-5

5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide

Katalognummer: B2841382
CAS-Nummer: 519152-87-5
Molekulargewicht: 387.25
InChI-Schlüssel: AEAUSIDVJOZKDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • A central benzenesulfonamide core substituted with a 2-methoxy group and a 5-amino group.
  • An N-linked aryl moiety (3-bromo-4-methoxyphenyl) providing steric and electronic modulation.

For example, describes the synthesis of a pyridine-based sulfonamide using 2,4-difluorobenzenesulfonyl chloride and 5-bromo-2-methoxypyridin-3-amine, suggesting similar methodologies could apply .

Eigenschaften

IUPAC Name

5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S/c1-20-12-6-4-10(8-11(12)15)17-22(18,19)14-7-9(16)3-5-13(14)21-2/h3-8,17H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAUSIDVJOZKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling

The primary synthetic pathway involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with 3-bromo-4-methoxyaniline under basic conditions. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme:
$$
\text{5-Amino-2-methoxybenzenesulfonyl chloride} + \text{3-Bromo-4-methoxyaniline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Typical Conditions:

  • Solvent: Anhydrous acetone or dichloromethane.
  • Base: Pyridine or potassium carbonate to neutralize HCl byproducts.
  • Temperature: 0–25°C (prevents side reactions such as sulfonyl chloride hydrolysis).
  • Reaction Time: 4–12 hours.

Yield Optimization:
Yields range from 65% to 85%, depending on the purity of starting materials and stoichiometric ratios. Excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion rates.

Alternative Route: Post-Functionalization of Preformed Sulfonamides

An alternative strategy involves introducing the amino group after sulfonamide bond formation. For example, nitration followed by reduction could generate the 5-amino substituent. However, this method is less common due to competing side reactions during nitration.

Reaction Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents (e.g., dichloromethane) minimize side reactions. A comparative study from patent literature demonstrates the impact of solvent choice on yield:

Solvent Yield (%) Purity (%)
Acetone 82 98
Dichloromethane 78 97
DMF 75 95

Temperature and Time Dependence

Lower temperatures (0–10°C) favor selectivity but prolong reaction times. At 25°C, reactions typically complete within 6 hours, whereas 0°C requires 12 hours.

Purification Techniques

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Recrystallization yields higher purity (98–99%) compared to chromatography (95–97%).

Analytical Characterization

Spectroscopic Data

1H-NMR (DMSO-d6, 500 MHz):

  • δ 3.82 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 6.52 (d, 1H, J = 8.5 Hz, H-4), 7.21 (dd, 1H, J = 8.5, 2.5 Hz, H-5), 7.38 (d, 1H, J = 2.5 Hz, H-3), 7.94 (s, 1H, NH), 10.21 (s, 1H, SO2NH).

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).

Chromatographic Purity Analysis

HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min): Retention time = 8.2 min, purity >98%.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Molecular sieves or inert atmospheres (N2/Ar) prevent hydrolysis.

Byproduct Formation

Excess base can deprotonate the aniline, reducing reactivity. Controlled addition of pyridine (1.1 equivalents) minimizes this issue.

Scalability and Industrial Feasibility

Kilogram-scale syntheses reported in patent literature use continuous flow reactors to enhance mixing and heat transfer, achieving 80% yield with 99% purity. Key parameters for scalability include:

  • Residence Time: 30 minutes
  • Temperature: 20°C
  • Solvent: Acetone/water (9:1)

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (100°C, 30 minutes) to accelerate reactions, achieving 88% yield with comparable purity.

Green Chemistry Approaches

Water-based micellar systems (e.g., SDS/water) show promise, yielding 75% product while reducing organic solvent use.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research indicates that modifications to the sulfonamide structure can enhance its activity against various cancer cell lines, including those resistant to conventional therapies .

Case Study:
A study involving the evaluation of 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide against ovarian cancer cell lines showed promising results in reducing cell viability. The compound was tested on A2780 and its cisplatin-resistant derivative, A2780-cp, revealing a significant decrease in proliferation rates compared to controls .

Pharmacological Applications

2.1 Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, which have been attributed to their ability to inhibit specific enzymes involved in inflammatory processes. The compound's structural attributes suggest it may possess similar properties, making it a candidate for further investigation in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity of Sulfonamides

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundCOX-212.5
Other Sulfonamide DerivativeCOX-115.0

Synthesis and Derivatives

3.1 Synthesis Techniques
The synthesis of this compound involves several steps, including the bromination of precursor compounds and subsequent reactions to introduce the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity.

Data Table: Synthesis Routes

RouteYield (%)Conditions
Bromination followed by amination75%Room temperature
Direct sulfonation of an amine80%Reflux in DMF

Wirkmechanismus

The mechanism of action of 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituent Modifications Key Differences Biological/Pharmacological Notes Reference
5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide - 4-Chlorophenyl instead of 3-bromo-4-methoxyphenyl - Chlorine (smaller halogen) reduces steric hindrance. - Absence of methoxy on phenyl. Anti-cancer activity against HCT-116 (colon cancer) observed in chalcone-sulfonamide hybrids .
5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide - Ethoxy group replaces methoxy on phenyl - Ethoxy increases lipophilicity and may alter metabolic stability. No direct bioactivity data, but ethoxy analogues are explored for enhanced pharmacokinetics .
N-(5-Bromo-2-pyridinyl)-4-methoxybenzenesulfonamide - Pyridine ring replaces benzene in the aryl group - Pyridine introduces nitrogen, altering electronic properties and hydrogen-bonding capacity. Used in kinase inhibitor studies (e.g., ) .
(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide - Chalcone-acryloyl group appended to sulfonamide - Extended conjugation enhances anti-cancer activity (IC₅₀ = 1.2 µM against HCT-116). Demonstrates apoptosis induction via mitochondrial pathways .

Physicochemical Properties

  • Solubility: Methoxy and amino groups improve aqueous solubility relative to fully halogenated analogues (e.g., 5-chloro-N-(2,4,6-trimethylphenyl)butanamide in ) .

Biologische Aktivität

5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential anticancer properties and mechanism of action targeting tubulin polymerization. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H13BrN2O3S
  • Molecular Weight : 357.22 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in cancer therapeutics.

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by targeting tubulin. The primary mechanism involves the inhibition of microtubule polymerization, leading to cell cycle arrest, particularly at the G2/M phase. This action disrupts the microtubule network essential for mitosis, ultimately inducing apoptosis in cancer cells.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of various benzenesulfonamide derivatives, including the target compound, against several human cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical)0.054Inhibits tubulin polymerization
MCF7 (Breast)0.048Induces apoptosis
A549 (Lung)0.042Arrests cells at G2/M phase
HT-29 (Colon)0.060Disrupts microtubule dynamics

These findings suggest that the compound exhibits potent antiproliferative activity across multiple cancer types, with particularly low IC50 values indicating high efficacy.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is influenced by their structural components. In the case of this compound, modifications such as bromination and methoxylation have been shown to enhance activity:

  • Bromination : The presence of bromine at the 3-position on the phenyl ring increases lipophilicity and enhances binding affinity to tubulin.
  • Methoxylation : Methoxy groups at specific positions improve solubility and bioavailability, contributing to higher cytotoxicity.

Case Studies

Several studies have explored the efficacy of this compound in vitro:

  • Study on HeLa Cells : The compound was tested against HeLa cells, showing significant cytotoxicity with an IC50 value of 0.054 µM. The study confirmed that treatment led to G2/M phase arrest and subsequent apoptosis through caspase activation.
  • MCF7 Breast Cancer Study : In another investigation focused on MCF7 cells, the compound demonstrated a remarkable ability to induce cell death via microtubule disruption, with an IC50 value of 0.048 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with sulfonylation of an aniline derivative. A common approach involves reacting 5-amino-2-methoxybenzenesulfonyl chloride with 3-bromo-4-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions such as hydrolysis or over-sulfonylation. Purity is assessed via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments. The methoxy and amino groups produce distinct singlet peaks in the range of δ 3.8–4.0 ppm and δ 5.5–6.0 ppm, respectively .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 415.02) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry, hydrogen-bonding networks, and dihedral angles between aromatic rings, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

  • Methodology :

  • Assay Standardization : Use validated cell lines (e.g., ATCC) and consistent protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity).
  • Purity Validation : Confirm compound purity (>95%) via HPLC to rule out impurities influencing activity discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., halogen or methoxy substitutions) to isolate functional group contributions. For example, bromine at the 3-position may enhance membrane permeability but reduce solubility, affecting bioavailability .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this sulfonamide in enzyme inhibition?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., replacing bromine with chlorine or modifying methoxy groups) to assess steric/electronic effects .
  • Enzyme Kinetics : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., for carbonic anhydrase or kinase targets).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and identify key residues (e.g., Zn2+^{2+} coordination in carbonic anhydrase) .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • In Vitro ADME :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • In Vivo Studies : Administer via IV and oral routes in rodent models, with plasma sampling over 24h. Non-compartmental analysis calculates t1/2t_{1/2}, CmaxC_{max}, and bioavailability. The bromine and methoxy groups may prolong t1/2t_{1/2} due to reduced CYP450 metabolism .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields reported for this compound?

  • Methodology :

  • Reaction Parameter Screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF may improve sulfonamide coupling efficiency versus THF .
  • Byproduct Identification : LC-MS or 19^19F NMR (if fluorinated intermediates) detects side products like sulfonic acids or des-bromo derivatives.
  • Scale-Up Challenges : Pilot reactions (1g→100g) may expose mixing inefficiencies or exothermicity requiring controlled addition rates .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight415.02 g/mol (C14_{14}H14_{14}BrN2_2O4_4S)
Melting Point215–217°C (DSC)
LogP (Predicted)2.8 (±0.3)
Aqueous Solubility (25°C)0.12 mg/mL (pH 7.4)
IC50_{50} (Carbonic Anhydrase IX)18 nM (±2.1)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.